Isovaleryl-L-carnitine (chloride)
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Overview
Description
Isovaleryl-L-carnitine (chloride) is a naturally occurring acylcarnitine formed via the metabolic conversion of L-leucine. It is known for its role in various biological processes, including the inhibition of amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver . This compound has garnered interest due to its potential therapeutic applications and its involvement in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isovaleryl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with isovaleric acid, followed by the formation of the chloride salt. The reaction typically involves the use of reagents such as thionyl chloride or hydrochloric acid to introduce the chloride ion .
Industrial Production Methods
Industrial production of Isovaleryl-L-carnitine (chloride) involves large-scale esterification processes, where L-carnitine is reacted with isovaleric acid under controlled conditions. The resulting ester is then treated with hydrochloric acid to form the chloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Isovaleryl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isovaleryl-L-carnitine (chloride) has a wide range of scientific research applications:
Biology: Studied for its role in inhibiting amino acid deprivation-induced proteolysis and autophagy.
Medicine: Investigated for its potential therapeutic effects in treating conditions like isovaleric acidemia and promoting bone health
Industry: Utilized in the production of high-purity lipid standards and other biochemical research tools.
Mechanism of Action
Isovaleryl-L-carnitine (chloride) exerts its effects by modulating metabolic pathways. It inhibits amino acid deprivation-induced proteolysis and autophagy by interacting with specific molecular targets in the liver. The compound also promotes energy availability by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation . This mechanism is crucial for tissues with high energy demands, such as muscles and the brain .
Comparison with Similar Compounds
Similar Compounds
- Valeryl-L-carnitine
- Butyryl-L-carnitine
- Hexanoyl-L-carnitine
- Octanoyl-L-carnitine
- Decanoyl-L-carnitine
Uniqueness
Isovaleryl-L-carnitine (chloride) is unique due to its specific metabolic conversion from L-leucine and its role in inhibiting proteolysis and autophagy. Unlike other acylcarnitines, it has shown significant effects in promoting bone health and reducing apoptosis in hepatocyte growth factor-deprived cells . This makes it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C12H24ClNO4 |
---|---|
Molecular Weight |
281.77 g/mol |
IUPAC Name |
[3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H |
InChI Key |
HWDFIOSIRGUUSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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